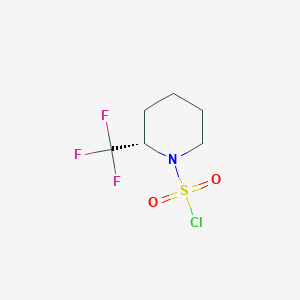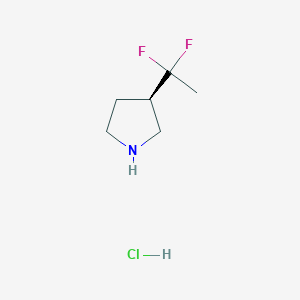
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 1,1-difluoroethyl group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of the Difluoroethyl Group: The 1,1-difluoroethyl group is introduced via a nucleophilic substitution reaction, often using a difluoroethyl halide as the reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoroethyl group or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the difluoroethyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as in drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(1,1-difluoroethyl)pyrrolidine: The free base form without the hydrochloride salt.
(3R)-3-(1,1-difluoroethyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
(3R)-3-(1,1-difluoroethyl)morpholine: A similar compound with a morpholine ring.
Uniqueness
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability compared to similar compounds. This makes it particularly useful in certain applications where these properties are advantageous.
Propriétés
Numéro CAS |
2708341-81-3 |
|---|---|
Formule moléculaire |
C6H12ClF2N |
Poids moléculaire |
171.61 g/mol |
Nom IUPAC |
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-3-9-4-5;/h5,9H,2-4H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
FFQCXQLGZUQWSH-NUBCRITNSA-N |
SMILES isomérique |
CC([C@@H]1CCNC1)(F)F.Cl |
SMILES canonique |
CC(C1CCNC1)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


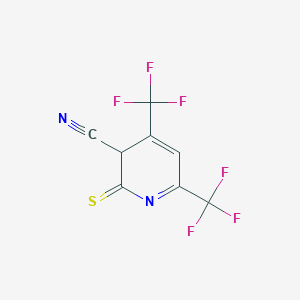
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
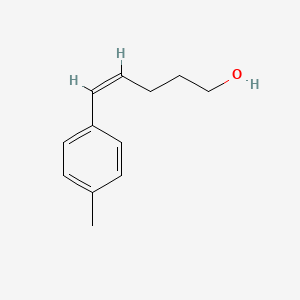
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
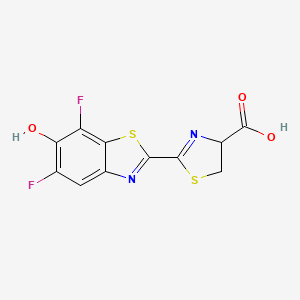
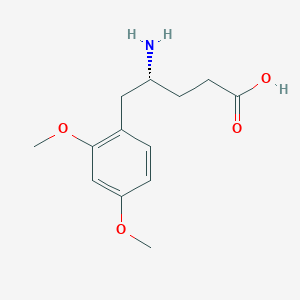

![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
